8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is a heterocyclic compound that features a fused pyrroloisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 1-methyl-3,3-dialkyl-3,4-dihydroisoquinolines with acid chlorides to form enaminoketones, which are then reacted with oxalyl chloride to provide the desired tetrahydropyrroloisoquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various reduced derivatives.
Scientific Research Applications
8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including as a β3-adrenergic receptor agonist.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a β3-adrenergic receptor agonist, it binds to and activates these receptors, leading to various physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-5,5-dialkyl-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-diones
- 1,2,3,10b-tetrahydropyrrolo[2,1-a]phthalazine derivatives
Uniqueness
8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is unique due to its specific hydroxyl group and fused ring structure, which confer distinct chemical properties and potential biological activities. Its ability to act as a β3-adrenergic receptor agonist sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
8-hydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one |
InChI |
InChI=1S/C12H13NO2/c14-9-1-2-10-8(7-9)5-6-13-11(10)3-4-12(13)15/h1-2,7,11,14H,3-6H2 |
InChI Key |
DJZBGQPEAGNGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1C3=C(CC2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.